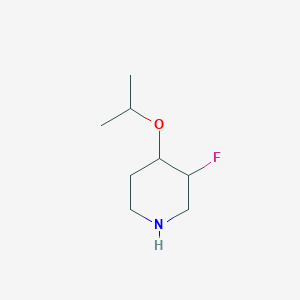

3-Fluoro-4-(propan-2-yloxy)piperidine

Description

3-Fluoro-4-(propan-2-yloxy)piperidine is a fluorinated piperidine derivative characterized by a fluorine atom at the 3-position and an isopropoxy group at the 4-position of the piperidine ring.

Properties

Molecular Formula |

C8H16FNO |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

3-fluoro-4-propan-2-yloxypiperidine |

InChI |

InChI=1S/C8H16FNO/c1-6(2)11-8-3-4-10-5-7(8)9/h6-8,10H,3-5H2,1-2H3 |

InChI Key |

MMESPYHLDUZODB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCNCC1F |

Origin of Product |

United States |

Preparation Methods

Partial Reduction of Fluoropyridines

One prominent approach to synthesize fluorinated piperidines involves partial reduction of fluoropyridine derivatives. For example, 3-fluoro-4-aminopyridine can be converted into the corresponding fluoro-enamide intermediate by benzoylation and subsequent reduction using methanolic sodium borohydride. This intermediate is then subjected to asymmetric hydrogenation catalyzed by ruthenium complexes with chiral phosphine ligands to afford the fluorinated piperidine ring with high yield and enantioselectivity.

During this hydrogenation, careful control is necessary to avoid cleavage of the carbon-fluorine bond, which can lead to des-fluoro impurities. The addition of titanium isopropoxide to sequester fluoride ions formed during the reaction has been shown to improve yield and purity. This method provides access to syn-3-fluoro-4-aminopiperidine derivatives with controlled stereochemistry.

Enzymatic Asymmetric Transamination

An alternative biocatalytic method involves enzyme-catalyzed asymmetric transamination of fluorinated ketone precursors. Starting from a 2-fluoroketone, transaminase enzymes can convert the ketone to the corresponding amino piperidine derivative with high diastereoselectivity and enantioselectivity. This dynamic kinetic resolution approach leverages the acidity of the fluorinated ketone to enable racemization and selective amination, achieving good yields and stereochemical control.

Installation of the Propan-2-yloxy Substituent

The propan-2-yloxy group at the 4-position of the piperidine ring can be introduced via nucleophilic substitution or etherification reactions. Commonly, the 4-hydroxyl group of a piperidin-4-ol intermediate is reacted with a suitable isopropyl electrophile or activated alcohol derivative under conditions that promote ether formation.

For example, alkylation of 4-hydroxypiperidine derivatives with isopropyl halides or sulfonates under basic conditions can yield 4-(propan-2-yloxy)piperidine. The selection of solvent, base, and temperature is optimized to maximize yield and minimize side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Key Reagents/Catalysts | Outcome |

|---|---|---|---|---|

| 1 | Benzoylation of 3-fluoro-4-aminopyridine | 3-Fluoro-4-aminopyridine | Benzoyl chloride | Benzoylated pyridine derivative |

| 2 | Partial reduction to fluoro-enamide | Benzoylated pyridine derivative | Methanolic NaBH4 | Fluoro-enamide intermediate |

| 3 | Asymmetric hydrogenation | Fluoro-enamide | Ru-(COD)(Me-allyl), BIPHEP ligand, HBF4, Ti(OiPr)4 | Syn-3-fluoro-4-aminopiperidine (high yield, high ee) |

| 4 | Etherification | 4-Hydroxypiperidine intermediate | Isopropyl electrophile, base | 3-Fluoro-4-(propan-2-yloxy)piperidine |

Process Optimization Notes

- Solvent choice is critical; for example, 2-methyltetrahydrofuran with methanol co-solvent prevents polymerization and improves substrate solubility in hydrogenation steps.

- Fluoride ion scavengers such as titanium isopropoxide are essential to prevent catalyst poisoning and improve conversion in fluorinated compound synthesis.

- Enzymatic methods require control of pH (around 10.5), temperature (~45°C), and continuous removal of byproducts (e.g., acetone) to maintain reaction efficiency.

Comparative Data Table of Synthetic Approaches

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ruthenium-catalyzed hydrogenation | 90-97 | 86-99.8 | High stereoselectivity, scalable | Requires fluoride scavengers |

| Enzymatic asymmetric transamination | ~66 | 96 | Mild conditions, high stereoselectivity | Moderate yield, longer reaction time |

| Direct nucleophilic substitution (etherification) | Variable | Not applicable | Straightforward installation of propan-2-yloxy group | Requires pure hydroxyl intermediate |

Chemical Reactions Analysis

3-Fluoro-4-(propan-2-yloxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

3-Fluoro-4-(propan-2-yloxy)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: It is investigated for its potential use in drug development, particularly for its improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propan-2-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, leading to changes in its binding affinity to various receptors and enzymes. This can result in altered biological activities and improved pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

Fluorine substitution on piperidine rings is a common strategy to enhance drug-like properties. Below is a comparison with key analogs:

Key Observations :

- Fluorine Position: The 3-fluoro substitution in this compound may confer metabolic stability compared to non-fluorinated analogs, as seen in related compounds like PF-3654746, where fluorine enhances receptor binding .

- Isopropoxy Group : The 4-isopropoxy substituent likely increases steric bulk and lipophilicity (logP), similar to pyridine/piperidine hybrids in platinum complexes, where piperidine ligands elevate hydrophobicity (logP = -1.16 vs. pyridine’s -1.84) .

Pharmacological and Physicochemical Comparisons

- Receptor Affinity: While this compound’s direct receptor data is unavailable, analogs like PF-3654746 and JNJ-5207852 exhibit nanomolar affinities for histamine H3 receptors, suggesting that fluorinated piperidines are viable scaffolds for CNS targets .

- Hydrophobicity : Piperidine derivatives generally exhibit higher logP values than pyridine analogs (e.g., platinum complexes with piperidine ligands: logP = -1.16 vs. pyridine: -1.84) . This aligns with the isopropoxy group’s expected contribution to lipophilicity.

- Phototoxicity : Fluorinated piperidines in platinum azide complexes demonstrate light-activated cytotoxicity, with piperidine ligands accelerating antiproliferative effects in cancer cells compared to pyridine analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Fluoro-4-(propan-2-yloxy)piperidine, and how do solvent systems influence yield?

- Methodology : Hydrolysis of halo-substituted intermediates (e.g., alkyl or arylalkyl derivatives) in solvents such as amides, sulfoxides, or cyclic ethers can achieve high yields. For example, base-catalyzed hydrolysis in dimethylformamide (DMF) or tetrahydrofuran (THF) has been effective for related piperidine derivatives .

- Data Note : Solvent polarity impacts reaction kinetics; polar aprotic solvents like DMF enhance nucleophilic substitution rates, while ethers stabilize intermediates .

Q. How can the stereochemical integrity of this compound be preserved during synthesis?

- Methodology : Use chiral auxiliaries or enantioselective catalysts during key steps (e.g., cyclization or fluorination). For example, (R)- or (S)-BINOL-based catalysts can control axial chirality in piperidine rings .

- Data Contradiction : Some studies report racemization under acidic conditions; thus, pH monitoring during workup is critical .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : -NMR confirms fluorine positioning (δ ~ -120 to -150 ppm for aryl fluorides) .

- HPLC-MS : Quantifies purity (>98%) and detects side products (e.g., dehalogenated byproducts) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its biological activity in CNS-targeted studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare binding affinities to dopamine or serotonin receptors using radioligand assays. Fluorine at position 3 enhances metabolic stability but may reduce blood-brain barrier penetration .

- Data Contradiction : Some studies report conflicting results on fluorophenyl moieties’ effects on receptor selectivity; orthogonal assays (e.g., functional cAMP assays) are recommended .

Q. What strategies mitigate discrepancies in spectroscopic data for this compound derivatives?

- Methodology :

- Multi-technique validation : Cross-validate /-NMR with IR (C-F stretch ~1100 cm) and high-resolution mass spectrometry (HRMS) .

- Dynamic NMR : Resolves conformational equilibria in piperidine rings, which can distort integration ratios .

Q. How can computational modeling optimize the synthetic route for this compound?

- Methodology :

- DFT Calculations : Predict transition states for fluorination steps (e.g., using B3LYP/6-31G* basis sets) to identify low-energy pathways .

- Solvent Effect Simulations : COSMO-RS models assess solvent interactions to minimize byproducts .

Experimental Design & Data Analysis

Designing a stability study for this compound under varying pH and temperature conditions.

- Protocol :

Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 40°C/75% RH for 14 days.

Analysis : Monitor degradation via HPLC (e.g., column: C18, mobile phase: acetonitrile/water) .

- Critical Parameter : Fluorine substitution increases hydrolytic stability at neutral pH but accelerates degradation under strongly acidic/basic conditions .

Resolving contradictory data on the compound’s solubility in polar vs. nonpolar solvents.

- Approach :

- Solubility Screening : Use shake-flask method with UV-Vis quantification (λ = 254 nm).

- Contradiction Source : Dihydrochloride salts (if present) drastically improve aqueous solubility but reduce organic solvent compatibility .

Safety & Handling in Research Settings

Q. What safety protocols are essential when handling this compound in a laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.